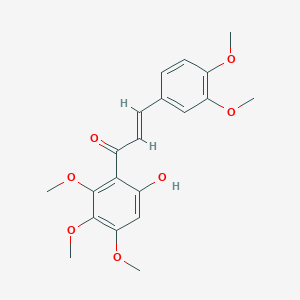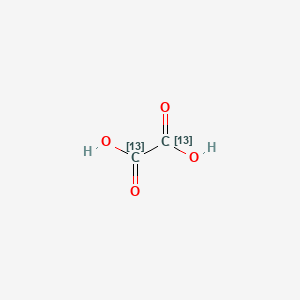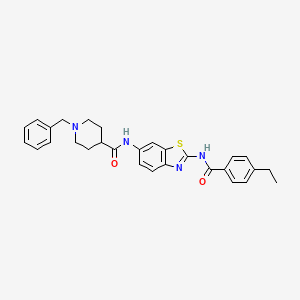
Nae-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nae-IN-1 is a potent inhibitor of NEDD8-activating enzyme 1 (NAE1). This compound has shown significant potential in inducing apoptosis and cell cycle arrest at the G2/M phase. It also increases reactive oxygen species (ROS) levels and prevents cell migration, demonstrating anti-proliferation activity .
Méthodes De Préparation
The synthesis of Nae-IN-1 involves several steps. The compound is typically synthesized through a series of organic reactions, including the formation of benzothiazole derivatives. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring safety and efficiency.
Analyse Des Réactions Chimiques
Nae-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized, leading to the formation of different oxidative products.
Reduction: The compound can also undergo reduction reactions under specific conditions.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Applications De Recherche Scientifique
Nae-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the NEDD8-activating enzyme pathway and its role in cellular processes.
Biology: this compound is used to investigate the mechanisms of apoptosis and cell cycle regulation.
Medicine: The compound has potential therapeutic applications in cancer treatment due to its ability to induce apoptosis and inhibit cell proliferation.
Industry: This compound can be used in the development of new drugs targeting the NEDD8-activating enzyme pathway
Mécanisme D'action
Nae-IN-1 exerts its effects by inhibiting the NEDD8-activating enzyme 1 (NAE1). This inhibition leads to the accumulation of proteins that are normally degraded by the ubiquitin-proteasome system, resulting in cell cycle arrest and apoptosis. The compound also increases ROS levels, which further contributes to its anti-proliferative effects .
Comparaison Avec Des Composés Similaires
Nae-IN-1 is unique compared to other NAE1 inhibitors due to its potent activity and specific effects on cell cycle arrest and apoptosis. Similar compounds include:
MLN4924: Another NAE1 inhibitor that has shown efficacy in preclinical models of cancer.
TAS4464: A covalent NAE1 inhibitor currently in clinical trials for cancer therapy. These compounds share similar mechanisms of action but may differ in their potency, selectivity, and pharmacokinetic properties.
Propriétés
Formule moléculaire |
C29H30N4O2S |
|---|---|
Poids moléculaire |
498.6 g/mol |
Nom IUPAC |
1-benzyl-N-[2-[(4-ethylbenzoyl)amino]-1,3-benzothiazol-6-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C29H30N4O2S/c1-2-20-8-10-22(11-9-20)28(35)32-29-31-25-13-12-24(18-26(25)36-29)30-27(34)23-14-16-33(17-15-23)19-21-6-4-3-5-7-21/h3-13,18,23H,2,14-17,19H2,1H3,(H,30,34)(H,31,32,35) |
Clé InChI |
HSSSHVMRCDGACA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C4CCN(CC4)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


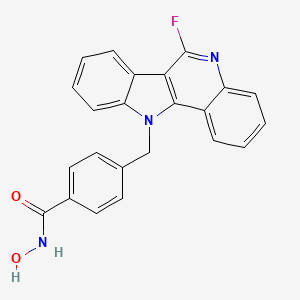
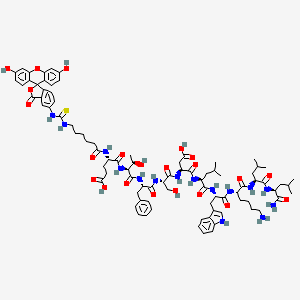
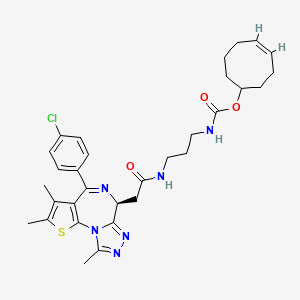
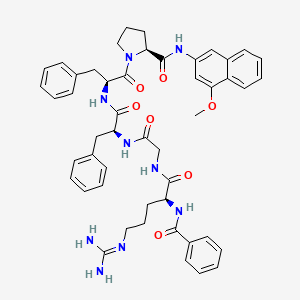
![6-(3-Chloro-4-pyrrolidin-1-ylphenyl)-1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-1,3-benzothiazol-6-yl]-4-oxopyridine-3-carboxylic acid](/img/structure/B12383180.png)
![1-N'-[3-fluoro-4-[7-[3-[3-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]propoxy]propoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B12383187.png)
![[2-(3-methyl-2-oxoimidazolidin-1-yl)-4,6-bis(trifluoromethyl)phenyl] N-(4-fluorophenyl)-N-methylcarbamate](/img/structure/B12383193.png)

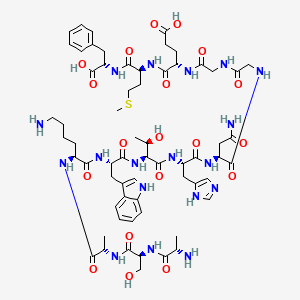
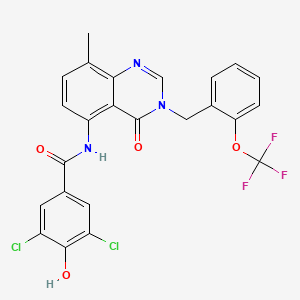
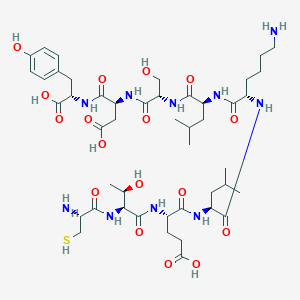
![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12383230.png)
